molecular formula C18H20F3N7O B2526571 6-叔丁基-2-({1-[3-(三氟甲基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基]氮杂环丁-3-基}甲基)-2,3-二氢哒嗪-3-酮 CAS No. 2202417-09-0

6-叔丁基-2-({1-[3-(三氟甲基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基]氮杂环丁-3-基}甲基)-2,3-二氢哒嗪-3-酮

货号 B2526571
CAS 编号: 2202417-09-0
分子量: 407.401
InChI 键: YMTYZPMJYYBOKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a [1,2,4]triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system, suggests potential pharmacological properties. The tert-butyl group and the trifluoromethyl group are common in drug design for increasing lipophilicity and metabolic stability, respectively.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, the synthesis of 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones involved multiple steps, including the formation of an intermediate hydrazine and subsequent cyclization reactions . Another related synthesis pathway for 6-aryl-1,2,4-triazolo[4,3-b]pyridazines was described, which involved condensation reactions followed by ring closure under reflux conditions . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, mass spectroscopy, and elemental analysis . These techniques would be essential in determining the structure of "6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one" and ensuring the correct synthesis.

Chemical Reactions Analysis

The chemical reactions involved in synthesizing such molecules often include condensation steps, as seen in the synthesis of related compounds . Additionally, the introduction of the tert-butyl group and the trifluoromethyl group would likely involve specific reagents and conditions to ensure the proper substitution on the heterocyclic core. The reaction mechanisms and conditions would need to be optimized for the successful synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The tert-butyl group would likely increase the molecule's hydrophobicity, while the trifluoromethyl group could affect its electronic properties and metabolic stability. The heterocyclic rings present in the compound would contribute to its potential biological activity and could also impact its solubility and reactivity. The exact properties would need to be determined experimentally through various analytical techniques.

科学研究应用

心血管研究

心血管药物的研究重点是合成和评估与指定化学物质结构密切相关的化合物,重点是它们的冠状动脉血管舒张和抗高血压活性。例如,与杂环系统(如 1,2,4-三唑并[1,5-a]嘧啶)融合的化合物已显示出作为心血管药物的巨大潜力,因为它们具有有效的冠状动脉血管舒张活性,并且在抗高血压活性中与已确立的药物等效 (Sato 等,1980)

抗炎和抗组胺活性

对具有抗组胺活性的嗜酸性粒细胞浸润抑制剂的研究导致了 [1,2,4]三唑并[1,5-b]哒嗪和咪唑并[1,2-b]哒嗪的合成。这些化合物,特别是那些具有特定环胺取代的化合物,已显示出抗组胺活性以及对嗜酸性粒细胞趋化作用的抑制作用,表明其对特应性皮炎和过敏性鼻炎等疾病具有潜在的治疗应用 (Gyoten 等,2003)

抗菌和抗真菌研究

已探索了 3-叔丁基-4-氧基(巯基)-1,4-二氢吡唑并[5,1-c][1,2,4]三嗪等化合物的合成和光解,一些衍生物表现出抗菌和抗真菌活性。这些发现表明此类化合物在开发新的抗菌和抗真菌剂方面的潜力 (Ivanov 等,2020)

抗氧化活性

已合成 8Н-[1,2,4]三唑并[4,3-b][1,2,4]三嗪-7-酮的衍生物,并评估了它们的体外抗氧化特性。这些化合物显示出不同程度的抗氧化和促氧化特性,强调了化学结构在药理作用中的重要性,并突出了进一步研究抗氧化剂的潜力 (Novodvorskyi 等,2020)

哮喘和呼吸系统疾病

对 omega-磺酰基烷氧基[1,2,4]三唑并[1,5-b]-哒嗪的合成研究已确定具有显着抗哮喘活性的化合物。这些化合物,特别是那些具有特定结构特征的化合物,已证明能够抑制豚鼠中血小板活化因子诱导的支气管收缩,表明在治疗哮喘和其他呼吸系统疾病方面具有潜在价值 (Kuwahara 等,1997)

属性

IUPAC Name

6-tert-butyl-2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N7O/c1-17(2,3)12-4-7-15(29)27(24-12)10-11-8-26(9-11)14-6-5-13-22-23-16(18(19,20)21)28(13)25-14/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTYZPMJYYBOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。